4-chloro-6-ethoxypyridine-3-carbonitrile
Description
4-Chloro-6-ethoxypyridine-3-carbonitrile is a pyridine derivative featuring a chloro substituent at position 4, an ethoxy group at position 6, and a cyano group at position 3. This compound belongs to a class of heterocyclic carbonitriles, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The ethoxy group enhances solubility in organic solvents, while the chloro and cyano groups contribute to electrophilic reactivity, enabling cross-coupling reactions and nucleophilic substitutions .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-6-ethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-2-12-8-3-7(9)6(4-10)5-11-8/h3,5H,2H2,1H3 |
InChI Key |
ANDSKUFJKSMUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
The preparation of 4-chloro-6-ethoxypyridine-3-carbonitrile typically involves multi-step synthetic routes. One common method includes the reaction of 4-chloro-6-ethoxy-2-methylpyridine with a suitable nitrile source under specific conditions. The reaction is usually carried out in the presence of a base and an organic solvent, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
4-chloro-6-ethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-6-ethoxypyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-chloro-6-ethoxypyridine-3-carbonitrile are best understood through comparison with related pyridinecarbonitriles. Key differences in substituent positions, electronic effects, and applications are summarized below:
Table 1: Comparative Analysis of Pyridinecarbonitrile Derivatives
Key Observations:
Substituent Effects on Reactivity
- The ethoxy group in this compound (OEt) is less electron-withdrawing than the trifluoromethyl group (CF₃) in the compound from , which reduces electrophilicity at position 6 but improves solubility.
- The formyl group (CHO) in provides a reactive site for condensation reactions, whereas the ethyl group (Et) in offers steric bulk, affecting binding in drug-receptor interactions.
Positional Isomerism
- Moving the chloro group from position 4 (target compound) to position 2 (as in ) alters the electronic distribution of the pyridine ring, influencing regioselectivity in cross-coupling reactions.
The cyano group universally enables further functionalization, such as conversion to carboxylic acids or amines .
Research Findings and Trends
- Synthetic Utility : Chloropyridinecarbonitriles are frequently synthesized via POCl₃-mediated chlorination of hydroxy precursors, as demonstrated in . Ethoxy groups are introduced via nucleophilic substitution of chloro intermediates under basic conditions.
- Biological Relevance : Derivatives with trifluoromethyl or aryl groups (e.g., ) show promise in antimicrobial and anticancer research, whereas simpler analogs like the target compound are often intermediates in kinase inhibitor synthesis.
- Material Science : The ethoxy group’s polarity makes this compound a candidate for designing liquid crystals or organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
